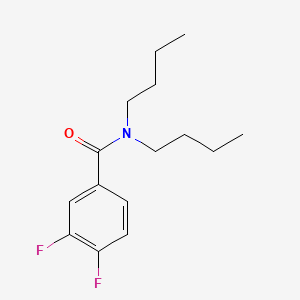

N,N-dibutyl-3,4-difluorobenzamide

説明

N,N-Dibutyl-3,4-difluorobenzamide is a fluorinated benzamide derivative characterized by two butyl groups attached to the amide nitrogen and fluorine atoms at the 3- and 4-positions of the benzene ring. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorine atoms are known to influence electronic effects, steric interactions, and binding affinity in medicinal and agrochemical contexts .

特性

分子式 |

C15H21F2NO |

|---|---|

分子量 |

269.336 |

IUPAC名 |

N,N-dibutyl-3,4-difluorobenzamide |

InChI |

InChI=1S/C15H21F2NO/c1-3-5-9-18(10-6-4-2)15(19)12-7-8-13(16)14(17)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |

InChIキー |

WFNFMOHJJXXHIP-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)F)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Fluorinated Benzamides in Medicinal Chemistry

CI-1040 (PD184352)

- Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide .

- Key Properties: MEK1/2 inhibitor with IC₅₀ = 17 nM . Low oral bioavailability due to extensive oxidative metabolism (14 metabolites identified) and glucuronidation . Active metabolite PD-0184264 (zapnometinib) showed improved bioavailability and advanced to clinical trials .

- Comparison: Unlike N,N-dibutyl-3,4-difluorobenzamide, CI-1040 features a cyclopropylmethoxy group and halogenated aromatic ring, enhancing target specificity but complicating metabolic stability.

N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0)

- Structure : Methyl substitution on the benzamide ring with a 3,4-difluorophenyl group .

- Key Properties : Fluorine atoms enhance binding to aromatic receptors, while the methyl group modulates steric effects.

- Comparison : The absence of bulky N-substituents in this analog reduces lipophilicity compared to N,N-dibutyl-3,4-difluorobenzamide, suggesting differences in tissue distribution and solubility.

Fluorinated Benzamides in Agrochemicals

Diflubenzuron

- Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide .

- Application : Insect growth regulator targeting chitin synthesis.

- Comparison : The 2,6-difluoro substitution pattern contrasts with 3,4-difluoro in the queried compound, altering electronic interactions and biological targets.

Flutolanil

- Structure : N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .

- Application : Fungicide inhibiting succinate dehydrogenase.

- Comparison : The trifluoromethyl group in flutolanil increases electronegativity and resistance to hydrolysis, whereas the dibutyl groups in N,N-dibutyl-3,4-difluorobenzamide may enhance persistence in lipid-rich environments.

Physicochemical and Pharmacokinetic Insights

Table 1: Comparative Properties of Selected Benzamides

*Predicted using fragment-based methods.

†Estimated based on dibutyl groups and fluorine contributions.

Key Observations:

- Metabolic Stability: Fluorine at 3,4-positions may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in CI-1040’s metabolite profile .

- Bioavailability : Dibutyl groups could hinder solubility, mirroring challenges faced by CI-1040 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。